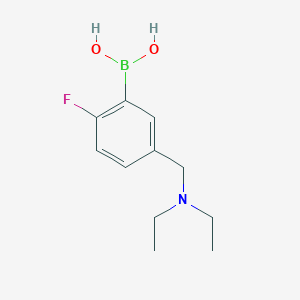
(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid
Overview
Description
(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the boronic acid and the fluorine atom in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:
Aromatic Substitution: The starting material, 2-fluoroaniline, undergoes a substitution reaction with diethylamine to introduce the diethylamino group at the para position relative to the fluorine atom.
Formylation: The resulting compound is then subjected to formylation to introduce a formyl group at the ortho position relative to the fluorine atom.
Boronic Acid Formation: Finally, the formyl group is converted to a boronic acid group through a series of reactions involving the use of boron reagents such as boronic esters or boron trihalides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, facilitated by the presence of the fluorine atom and the diethylamino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and catalysts.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop boron-containing biomolecules for biological studies.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.
Pathways: The compound can modulate biochemical pathways by interacting with specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
- (2-Chloro-5-((dimethylamino)methyl)phenyl)boronic acid
- (2-Fluoro-5-(methylamino)methyl)phenylboronic acid
Comparison:
- Uniqueness: (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is unique due to the presence of both the diethylamino group and the fluorine atom, which impart distinct chemical properties and reactivity.
- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the diethylamino group, making it versatile in various chemical reactions.
Properties
IUPAC Name |
[5-(diethylaminomethyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-11(13)10(7-9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICZMAWKLZLVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


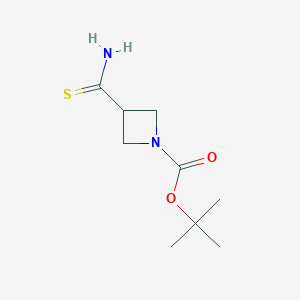
![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)
![8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1398796.png)
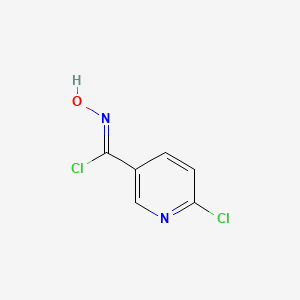
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)
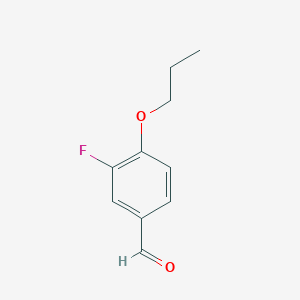
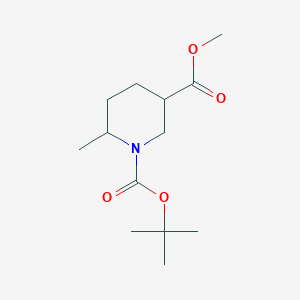
![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)
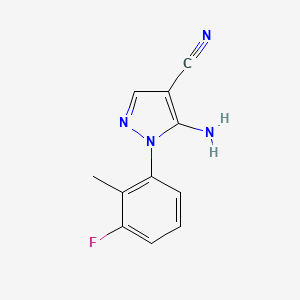
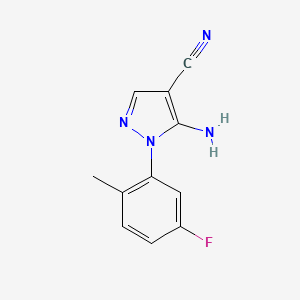
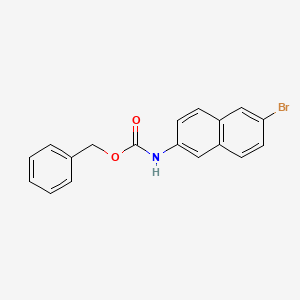
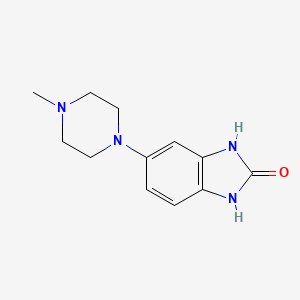
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)
